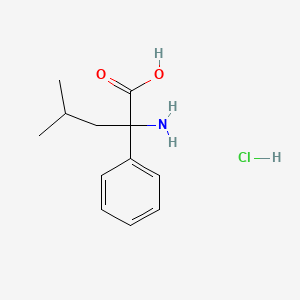

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride

描述

2-Amino-4-methyl-2-phenylpentanoic acid hydrochloride is a non-natural α-amino acid derivative characterized by a pentanoic acid backbone with a methyl group at the 4-position and a phenyl group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

属性

IUPAC Name |

2-amino-4-methyl-2-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)8-12(13,11(14)15)10-6-4-3-5-7-10;/h3-7,9H,8,13H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHSBBCAGFNIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride typically involves the reaction of 2-phenylbutyronitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then subjected to hydrolysis to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

化学反应分析

Types of Reactions

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Amides and other substituted derivatives.

科学研究应用

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes and cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Groups

Table 1: Structural Comparison of Selected Hydrochloride Salts

Key Observations :

- The target compound’s pentanoic acid backbone distinguishes it from shorter-chain analogs (e.g., acetate derivatives) and aromatic phenol-based structures.

- Substituents like phenyl, fluorophenyl, or chloro groups influence electronic properties and steric hindrance, affecting reactivity and solubility .

Key Observations :

- Acid hydrolysis with HCl is a common method for synthesizing amino acid hydrochlorides, though yields vary based on substituent reactivity and purification steps .

- Chlorinated derivatives (e.g., 5-chlorophenol) exhibit lower yields, possibly due to steric or electronic effects during synthesis .

Physical and Chemical Properties

Table 3: Physicochemical Properties

Key Observations :

- High melting points (e.g., 262°C for 2-Amino-4'-chloroacetophenone HCl) suggest strong ionic interactions in the hydrochloride salt form .

- Acid stability, as seen in Nicardipine HCl, may generalize to other hydrochlorides, though ester-containing analogs (e.g., methyl esters) are susceptible to hydrolysis .

Analytical Characterization

HPLC and HPLC-MS/MS are widely used for purity assessment and structural confirmation, as demonstrated in the analysis of berberine hydrochloride and related compounds . For the target compound, reverse-phase HPLC with UV detection would likely resolve its aromatic and amino functionalities.

生物活性

2-Amino-4-methyl-2-phenylpentanoic acid hydrochloride, also known as a derivative of phenylalanine, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features suggest potential interactions with biological systems, influencing various metabolic and signaling pathways.

Chemical Structure and Properties

The molecular formula of 2-Amino-4-methyl-2-phenylpentanoic acid hydrochloride is , with a molecular weight of approximately 248.73 g/mol. The compound features an amino group, a methyl group, and a phenyl group attached to a pentanoic acid backbone, which contributes to its biological activity.

Research indicates that 2-Amino-4-methyl-2-phenylpentanoic acid hydrochloride interacts with specific enzymes and receptors in biological systems. This interaction can modulate cellular signaling pathways, potentially influencing metabolic processes. Notably, it may inhibit or activate certain enzymes, leading to changes in cellular functions and metabolic rates.

Biological Activities

The biological activities of this compound have been explored in various studies:

- Neurotransmission Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly those involving amino acids. It may influence synaptic transmission and neurological functions due to its structural similarity to neurotransmitters.

- Therapeutic Potential : Investigations into the therapeutic applications of 2-Amino-4-methyl-2-phenylpentanoic acid hydrochloride have highlighted its potential in treating neurological disorders and other diseases. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications.

Research Findings

Several studies have documented the effects and applications of this compound:

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Neurotransmission modulation | Influences synaptic activity through interactions with neurotransmitter receptors |

| Therapeutic applications | Potential use in treating neurological disorders |

| Enzyme interaction | Modulates enzyme activity affecting metabolic pathways |

Case Studies

- Study on Neurotransmitter Interaction : A study demonstrated that 2-Amino-4-methyl-2-phenylpentanoic acid hydrochloride significantly affected neurotransmitter release in vitro, suggesting its potential as a therapeutic agent for conditions like depression and anxiety.

- Therapeutic Efficacy : Another investigation focused on the compound's efficacy in animal models of neurodegenerative diseases. Results indicated improvements in cognitive function and reduced neuronal damage, supporting its role as a neuroprotective agent.

常见问题

Q. What are the recommended synthetic routes for 2-Amino-4-methyl-2-phenylpentanoic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathways :

- Nucleophilic Substitution : Start with 4-methyl-2-phenylpentanoic acid derivatives. Introduce the amino group via a Gabriel synthesis or Strecker amino acid synthesis, using reagents like phthalimide or cyanide .

- Hydrochloride Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt. Optimize pH (target 3–4) and temperature (0–5°C) to minimize side products .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying.

- Catalysts : Palladium or nickel catalysts improve coupling efficiency in aryl-alkyl bond formation .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and adjust stoichiometry (1.2–1.5 eq. of amine source) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min). Purity >98% is acceptable for pharmacological studies .

- NMR Spectroscopy : Confirm the presence of the α-amino proton (δ 3.1–3.5 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm, multiplet). Compare with PubChem data for analogous structures .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z 268.1 (calculated for C12H17NO2·HCl) .

Q. What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

- Solubility Screening :

- Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; >90% recovery indicates acceptable stability .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon affect biological activity, and how can enantiomeric purity be ensured?

Methodological Answer:

- Stereochemical Impact :

- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to control α-carbon configuration .

- Biological Assays : Compare D- and L-enantiomers in receptor-binding assays (e.g., GABAA modulation). A 10-fold difference in IC50 values suggests stereospecific activity .

- Purity Validation :

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min). Enantiomeric excess (ee) >99% is critical for mechanistic studies .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neurotoxic effects)?

Methodological Answer:

- Experimental Design :

- Dose-Response Analysis : Test concentrations from 1 nM–100 µM in primary microglia (anti-inflammatory) and neuronal cultures (neurotoxicity). Use LPS/IFN-γ and glutamate-induced models, respectively .

- Mechanistic Profiling : Perform RNA-seq to identify divergent pathways (e.g., NF-κB inhibition vs. oxidative stress activation) .

- Data Interpretation :

- Threshold Effects : Activity may shift from therapeutic to toxic above 50 µM due to off-target kinase inhibition .

- Species Variability : Validate findings in human-derived cell lines to reduce translational gaps .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

Methodological Answer:

- Pharmacokinetic (PK) Optimization :

- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Hydrolyze in plasma to release the active compound .

- Lipid Nanoparticles : Encapsulate the hydrochloride salt in PEGylated liposomes (size: 80–120 nm) to prolong half-life. Measure AUC0–24h via LC-MS/MS in rodent plasma .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life >60 min suggests suitability for chronic dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。